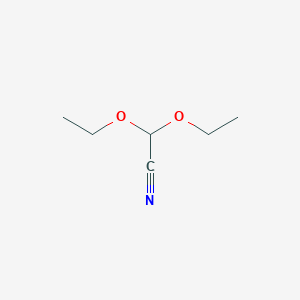

Diethoxyacetonitrile

説明

特性

IUPAC Name |

2,2-diethoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDELMRIGXNCYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064121 | |

| Record name | Acetonitrile, diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-93-2 | |

| Record name | Diethoxyacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2,2-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxyacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethoxyacetonitrile from Orthoesters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethoxyacetonitrile, a valuable building block in organic synthesis, with a core focus on its preparation from orthoesters. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, with its unique combination of a nitrile and a protected aldehyde functionality (as an acetal), serves as a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Its synthesis from readily available orthoesters presents an efficient and scalable route. This guide will explore the chemical pathways, particularly leveraging principles related to the Pinner reaction, to achieve this transformation.

Reaction Pathway and Mechanism

The synthesis of this compound from an orthoester, such as triethyl orthoformate, is conceptually the reverse of the final stage of the Pinner reaction, which is a classic method for preparing orthoesters from nitriles. The overall transformation can be envisioned as the reaction of an orthoester with a cyanide source, typically hydrocyanic acid (HCN), in the presence of an acid catalyst.

The reaction proceeds through the formation of a key intermediate, an imino ether salt. The orthoester is first activated by an acid catalyst, leading to the elimination of an alcohol molecule and the formation of a dialkoxycarbenium ion. This electrophilic species can then react with a nucleophilic cyanide source. However, a more direct and historically established route to orthoesters, which informs the synthesis of this compound, is the Pinner reaction, starting from a nitrile.

The synthesis of the orthoester itself, from which this compound can be conceptually derived, involves the reaction of hydrocyanic acid with an alcohol in the presence of a hydrohalic acid. This process forms an imino ether hydrochloride (a Pinner salt), which then undergoes alcoholysis to yield the orthoester.

A plausible pathway for the direct synthesis of this compound from triethyl orthoformate would involve the acid-catalyzed elimination of ethanol to form a diethoxycarbenium ion, which is then trapped by a cyanide anion.

Below is a diagram illustrating the logical relationship for the synthesis of triethyl orthoformate, a precursor to this compound.

Caption: Logical workflow for the synthesis of triethyl orthoformate.

Experimental Protocols

While a direct one-pot synthesis of this compound from triethyl orthoformate and hydrogen cyanide is plausible, detailed experimental procedures in publicly available literature are scarce. However, a Chinese patent (CN1340495A) provides a detailed protocol for the synthesis of triethyl orthoformate from hydrogen cyanide, which proceeds through the key imino ether intermediate. This process is essentially the forward Pinner reaction to the orthoester. The conceptual reverse of the final alcoholysis step would lead to the desired this compound.

Synthesis of Triethyl Orthoformate from Hydrocyanic Acid[1]

This procedure details the formation of the orthoester, which is a critical precursor or can be considered in the context of the reverse reaction to obtain this compound.

Reactants:

-

Hydrocyanic Acid (HCN)

-

Anhydrous Ethanol (C₂H₅OH)

-

Hydrogen Bromide (HBr) gas

Procedure:

-

Salt Formation: In a suitable reactor, charge anhydrous ethanol. Cool the ethanol to -5 °C.

-

Introduce hydrocyanic acid to the cooled ethanol.

-

Bubble hydrogen bromide gas through the reaction mixture while maintaining the temperature between -10 °C and -5 °C.

-

After the addition of hydrogen bromide is complete, maintain the temperature to allow for the complete precipitation of the imine salt intermediate.

-

Alcoholysis: To the slurry containing the imine salt, add the second portion of anhydrous ethanol.

-

Warm the reaction mixture to a temperature between 40-50 °C and maintain for 72 hours to facilitate the alcoholysis to the orthoester.

-

Work-up and Purification: The final product, triethyl orthoformate, can be purified by distillation.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of triethyl orthoformate as described in the patent CN1340495A.[1]

| Parameter | Value |

| Molar Ratio | |

| HCN : Ethanol : HBr | 1 : 3.75 : 1.2 |

| Reactant Quantities | |

| Hydrocyanic Acid (99%) | 218.18 kg (8 kmol) |

| Anhydrous Ethanol (99.5%) | 1386.9 kg (30.0 kmol total) |

| Hydrogen Bromide | 777.6 kg |

| Reaction Conditions | |

| Salt Formation Temp. | -10 to -5 °C |

| Alcoholysis Temp. | 40 to 50 °C |

| Alcoholysis Time | 72 hours |

| Yield | |

| Triethyl Orthoformate | 948.3 kg (99.01% purity) |

| Calculated Yield | 79.3% |

Reaction Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of triethyl orthoformate, which is a key precursor in the context of this compound synthesis.

Caption: Step-by-step workflow for the synthesis of triethyl orthoformate.

Conclusion

The synthesis of this compound from orthoesters is a viable process rooted in the principles of the Pinner reaction. While direct, detailed protocols for this specific transformation are not widely published, understanding the synthesis of the orthoester precursor, triethyl orthoformate, from hydrocyanic acid provides a strong foundation for developing a robust synthetic method. The provided data and workflow for the synthesis of triethyl orthoformate offer a clear and scalable procedure. Researchers can leverage this information to either produce the necessary orthoester starting material or to devise a reverse process to obtain the target this compound. Further investigation into the direct reaction of triethyl orthoformate with a cyanide source under acidic conditions is a promising area for future process development.

References

An In-depth Technical Guide to the Physical Properties of Diethoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethoxyacetonitrile, a key intermediate in various chemical syntheses. The information is presented to support research, development, and drug discovery activities by offering detailed data, experimental methodologies, and visual representations of its chemical utility.

Core Physical and Chemical Properties

This compound is a colorless liquid with a chemical formula of C₆H₁₁NO₂.[1][2] It is classified as a 2,2-dialkoxyalkanenitrile derivative. The quantitative physical properties of this compound are summarized in the table below, providing a clear reference for experimental and developmental work.

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Density | 0.929 g/mL | at 25 °C[3] |

| Boiling Point | 167.7 °C | at 773 mmHg[3] |

| Melting Point | -19 to -18 °C | [3] |

| Refractive Index | 1.4 | at 20 °C (n20/D)[3] |

| Flash Point | 49 °C | Closed cup[3] |

| Assay | 97% | [3] |

| Form | Liquid | [3] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

The density of a liquid can be accurately determined using several methods. A common and precise method is the oscillating U-tube method, as outlined in ASTM D4052.[4]

-

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample liquid. The change in frequency is directly related to the density of the liquid.

-

Apparatus: A digital density meter with an oscillating U-tube, a temperature control unit, and a syringe for sample injection.

-

Procedure:

-

Calibrate the instrument using two standards of known density, such as dry air and distilled water.

-

Equilibrate the instrument's measuring cell to the desired temperature (e.g., 25 °C).

-

Inject the this compound sample into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium.

-

The instrument measures the oscillation period and calculates the density. Modern instruments may also provide a viscosity correction for enhanced accuracy.[4]

-

Alternatively, a pycnometer or a graduated cylinder and balance can be used for a more classical determination.[5]

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6][7] The Thiele tube method is a common and efficient technique for this measurement.[8]

-

Principle: A small sample of the liquid is heated in a tube along with an inverted capillary tube. At the boiling point, a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary at the boiling point temperature.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath).

-

Procedure:

-

Fill the small test tube with a small amount of this compound.

-

Place the sealed capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles exiting the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

-

Record the atmospheric pressure at the time of the measurement.

-

The refractive index is a measure of how much light bends when it passes through the substance. It is a characteristic property and is often used to assess the purity of a sample. The ASTM D1218 standard test method is a widely accepted procedure.[2][3][9]

-

Principle: A refractometer measures the critical angle of refraction of a liquid sample, from which the refractive index is calculated.

-

Apparatus: A refractometer (e.g., Abbé refractometer), a light source (typically a sodium D-line at 589 nm), and a temperature-controlled water bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Circulate water from the temperature-controlled bath through the refractometer to maintain the desired temperature (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

-

The solubility of a substance in a solvent is a critical parameter. The OECD Test Guideline 105 outlines the flask method for substances with solubility above 10⁻² g/L.[10][11][12][13][14]

-

Principle: An excess amount of the test substance is agitated in a solvent for a prolonged period to achieve equilibrium. The concentration of the substance in the saturated solution is then determined analytically.

-

Apparatus: Flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge or filtration system, and an appropriate analytical instrument (e.g., HPLC, GC, or UV-Vis spectrophotometer).

-

Procedure:

-

Add an excess amount of this compound to a flask containing the solvent (e.g., water).

-

Seal the flask and place it in a constant temperature shaker bath (e.g., at 20 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine this duration).

-

After equilibration, allow the mixture to stand to let undissolved material settle.

-

Separate the saturated solution from the undissolved this compound by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method.

-

Chemical Synthesis and Reactivity

This compound is a versatile building block in organic synthesis. A general description of its synthesis involves the reaction of an orthoester with hydrogen cyanide. It is used, for example, in the preparation of imidazole derivatives.

The following diagram illustrates a general synthetic application of this compound in the preparation of a substituted imidazole, a common scaffold in medicinal chemistry.

Caption: Synthetic pathway involving this compound.

References

- 1. petrolube.com [petrolube.com]

- 2. atslab.com [atslab.com]

- 3. store.astm.org [store.astm.org]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. How to Calculate Density | Formula, Units & Examples - Lesson | Study.com [study.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. matestlabs.com [matestlabs.com]

- 10. books.google.cn [books.google.cn]

- 11. filab.fr [filab.fr]

- 12. laboratuar.com [laboratuar.com]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of Diethoxyacetonitrile in Organic Solvents

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is for guidance and educational purposes only. All laboratory work should be conducted with appropriate safety precautions.

Introduction

Diethoxyacetonitrile, with the chemical formula (C₂H₅O)₂CHCN, is a nitrile derivative featuring two ethoxy groups.[1][2][3][4][5] Its utility in organic synthesis, particularly as a precursor for various heterocyclic compounds, necessitates a thorough understanding of its physical and chemical properties, including its solubility in different organic solvents.[3][5] This technical guide aims to provide a comprehensive overview of the solubility characteristics of this compound.

It is important to note that specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available scientific literature. Consequently, this guide will provide foundational knowledge on solvent properties and a generalized experimental framework to enable researchers to determine its solubility in their specific solvent systems.

Predicting Solubility: The Principle of "Like Dissolves Like"

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. This compound possesses both polar (the nitrile and ether functional groups) and non-polar (the ethyl groups) characteristics, suggesting it is a moderately polar molecule. Therefore, it is expected to exhibit good solubility in polar aprotic and some polar protic solvents, and lower solubility in non-polar solvents.

To aid in the selection of appropriate solvents for solubility determination, the following table summarizes the physical properties of a range of common organic solvents.

Data Presentation: Properties of Common Organic Solvents

| Solvent Name | Chemical Formula | Dielectric Constant (at 20°C unless specified) | Boiling Point (°C) |

| Acetone | C₃H₆O | 20.7 (25°C) | 56.2 |

| Acetonitrile | C₂H₃N | 37.5 | 81.6 |

| Benzene | C₆H₆ | 2.28 | 80.1 |

| 1-Butanol | C₄H₁₀O | 17.8 | 117.6 |

| Chloroform | CHCl₃ | 4.81 | 61.7 |

| Cyclohexane | C₆H₁₂ | 2.02 | 80.7 |

| Dichloromethane | CH₂Cl₂ | 9.08 | 39.8 |

| Diethyl Ether | C₄H₁₀O | 4.34 | 34.6 |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 153 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | 189 |

| Dioxane | C₄H₈O₂ | 2.21 (25°C) | 101.1 |

| Ethanol | C₂H₆O | 24.6 | 78.5 |

| Ethyl Acetate | C₄H₈O₂ | 6 (25°C) | 77 |

| Heptane | C₇H₁₆ | 1.92 | 98 |

| Hexane | C₆H₁₄ | 1.88 | 69 |

| Methanol | CH₃OH | 32.7 | 64.7 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.52 | 65 |

| Toluene | C₇H₈ | 2.38 (25°C) | 110.6 |

Data compiled from various sources.

Experimental Protocol: Determination of Liquid-Liquid Solubility

The following is a generalized protocol for determining the solubility of a liquid compound, such as this compound, in an organic solvent at a specified temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

In a series of vials, add a known volume of the organic solvent.

-

To each vial, add an excess amount of this compound. The presence of a separate phase of this compound is necessary to ensure a saturated solution.

-

Securely cap the vials to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solvent becomes fully saturated with this compound.

-

-

Sample Extraction and Analysis:

-

After equilibration, cease agitation and allow the two phases to separate completely.

-

Carefully extract an aliquot of the solvent phase (the saturated solution) using a syringe.

-

Filter the aliquot using a syringe filter to remove any undissolved microdroplets of this compound.

-

Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using GC or HPLC to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature. It is advisable to repeat the experiment to ensure the reproducibility of the results.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the generalized experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Generalized workflow for solubility determination.

This guide provides a foundational framework for researchers and professionals in drug development to approach the solubility assessment of this compound. By understanding the principles of solubility and employing a systematic experimental approach, the solubility of this compound in various organic solvents can be reliably determined.

References

In-depth Technical Guide on the Reaction of Diethoxyacetonitrile with Hydrocyanic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct reaction between diethoxyacetonitrile and hydrocyanic acid is not well-documented in publicly available scientific literature. This guide, therefore, provides a theoretical framework based on established principles of organic chemistry, outlining a plausible reaction pathway and the necessary experimental considerations. The information herein should be used as a foundation for further empirical investigation.

Executive Summary

This compound, an acetal of glycolonitrile, is generally stable under neutral and basic conditions. A direct reaction with hydrocyanic acid (HCN) or its conjugate base, the cyanide anion (CN⁻), is not favored under these conditions due to the low electrophilicity of the acetal carbon and the stability of the acetal functional group. However, under acidic conditions, a reaction is plausible. This guide proposes a two-step, acid-catalyzed reaction mechanism involving the hydrolysis of this compound to a reactive intermediate, which subsequently reacts with hydrocyanic acid. This document outlines the theoretical basis for this reaction, a hypothetical experimental protocol, and the types of data that would be crucial for its characterization.

Theoretical Background: Reactivity of Acetals and Cyanide

Acetals, such as this compound, are known as protecting groups for carbonyl compounds. Their stability in neutral to basic media makes them resistant to nucleophilic attack. The carbon atom of the acetal is bonded to two alkoxy groups, which are poor leaving groups. Therefore, a direct nucleophilic substitution by a cyanide ion is highly unlikely.

For a reaction to occur, the acetal must be "activated." This is typically achieved under acidic conditions. The acid protonates one of the ethoxy groups, converting it into a good leaving group (ethanol). The departure of ethanol results in the formation of a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic and susceptible to nucleophilic attack.

Proposed Reaction Pathway

The most probable reaction between this compound and hydrocyanic acid would proceed via an acid-catalyzed, two-step mechanism:

-

Acid-Catalyzed Hydrolysis: this compound is first hydrolyzed in the presence of an acid catalyst (e.g., HCl, H₂SO₄) to form an intermediate oxocarbenium ion and ethanol. This is the rate-determining step.

-

Nucleophilic Attack by Cyanide: The highly reactive oxocarbenium ion is then attacked by the cyanide ion (present from the dissociation of HCN) to form a new carbon-carbon bond.

The final product of this proposed reaction would be aminomalononitrile, a precursor in prebiotic chemistry and a versatile building block in organic synthesis.[1][2][3]

Visualization of the Proposed Reaction Pathway

The logical flow of the proposed acid-catalyzed reaction can be visualized as follows:

Caption: Proposed acid-catalyzed reaction pathway.

Hypothetical Experimental Data

As this reaction is not documented, no experimental data is available. For researchers investigating this transformation, the following table outlines the key parameters to be studied and recorded.

| Parameter | Range / Conditions to Investigate | Expected Outcome / Measurement |

| Acid Catalyst | HCl, H₂SO₄, TsOH, Lewis Acids | Identification of the most effective catalyst |

| Catalyst Loading | 0.1 - 1.0 equivalents | Optimization of reaction rate and yield |

| Temperature | 0 - 100 °C | Effect on reaction rate and selectivity |

| Solvent | Aprotic (e.g., Dioxane, THF), Protic (e.g., Water) | Influence on solubility and reaction pathway |

| Reaction Time | 1 - 24 hours | Determination of time to completion |

| Reactant Ratio | 1:1 to 1:5 (this compound:HCN) | Optimization of yield |

| Product Yield | % | Quantitative measure of reaction efficiency |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, Mass Spec | Structural confirmation of the product(s) |

Hypothetical Experimental Protocol

This protocol is a general guideline for the proposed reaction. Caution: Hydrocyanic acid and its salts are extremely toxic. All manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: The flask is charged with this compound and the chosen solvent under a nitrogen atmosphere. The mixture is cooled in an ice bath.

-

Catalyst and HCN Addition: The acid catalyst is added, followed by the slow, dropwise addition of a solution of hydrocyanic acid (or an in-situ generation method using a cyanide salt and acid).

-

Reaction: The reaction mixture is allowed to warm to the desired temperature and stirred for the predetermined time.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.

-

Characterization: The structure of the purified product is confirmed by spectroscopic methods (NMR, IR, MS).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of this reaction.

References

An In-depth Technical Guide on the Core Mechanism of Diethoxyacetonitrile Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism behind the formation of diethoxyacetonitrile, a valuable building block in organic synthesis. The document details the reaction pathway, presents key quantitative data, and includes a detailed, albeit general, experimental protocol derived from related synthetic procedures.

Core Reaction and Mechanism

This compound is synthesized through the acid-catalyzed reaction of triethyl orthoformate with hydrogen cyanide. The reaction proceeds via a nucleophilic addition mechanism, initiated by the protonation of the orthoester, which facilitates the elimination of an ethoxy group to form a key intermediate, the dialkoxycarbonium ion. This highly electrophilic species is then attacked by the cyanide ion, followed by deprotonation to yield the final product.

The overall reaction can be summarized as follows:

HC(OC₂H₅)₃ + HCN --(H⁺)--> (C₂H₅O)₂CHCN + C₂H₅OH

Detailed Mechanistic Steps:

-

Protonation of the Orthoester: An acid catalyst protonates one of the ethoxy groups of triethyl orthoformate, making it a good leaving group.

-

Formation of the Dialkoxycarbonium Ion: The protonated ethoxy group departs as ethanol, leading to the formation of a resonance-stabilized dialkoxycarbonium ion. This step is typically the rate-determining step of the reaction.

-

Nucleophilic Attack by Cyanide: The cyanide ion (from HCN) acts as a nucleophile and attacks the electrophilic carbon of the dialkoxycarbonium ion.

-

Deprotonation: A weak base (e.g., ethanol) removes the proton from the newly formed intermediate, regenerating the acid catalyst and yielding this compound.

Visualizing the Reaction Pathway

The following diagrams illustrate the core mechanism of this compound formation and a general experimental workflow.

Quantitative Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | Liquid |

| Boiling Point | 167.7 °C at 773 mmHg |

| Melting Point | -19 to -18 °C |

| Density | 0.929 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks / Shifts |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| IR Spectroscopy | Data not available in the searched literature. A characteristic nitrile (C≡N) stretch is expected around 2260-2220 cm⁻¹. |

| Mass Spectrometry | Spectra available in online databases. |

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, the following general procedure is based on established methods for the acid-catalyzed reaction of orthoesters and the formation of nitriles using hydrogen cyanide.[3][4][5][6] Extreme caution should be exercised when handling hydrogen cyanide due to its high toxicity. All operations involving HCN must be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place.

Materials:

-

Triethyl orthoformate

-

Anhydrous ethanol

-

A suitable acid catalyst (e.g., gaseous HCl, H₂SO₄)

-

Hydrogen cyanide (or an in-situ generation method, e.g., from NaCN/KCN and a strong acid)

-

Anhydrous diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine triethyl orthoformate and anhydrous ethanol.

-

Catalyst Addition: Introduce the acid catalyst to the stirred solution. If using gaseous HCl, it can be bubbled through the solution. If using a liquid acid like H₂SO₄, it should be added dropwise.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Hydrogen Cyanide: Slowly add a solution of hydrogen cyanide in anhydrous ethanol from the dropping funnel to the cooled reaction mixture over a period of time, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Work-up: Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and determine the yield.

Safety Precautions:

-

Hydrogen Cyanide is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. All manipulations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available.

-

The reaction should be performed under an inert atmosphere to prevent side reactions.

-

The addition of reagents should be done slowly and at a controlled temperature to manage any exothermic processes.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

Diethoxyacetonitrile structural information and SMILES string

An In-depth Technical Guide to Diethoxyacetonitrile

This guide provides comprehensive structural information, physicochemical properties, and plausible experimental protocols for this compound, targeted towards researchers, scientists, and professionals in drug development.

Structural and Physicochemical Information

This compound is an organic compound featuring a nitrile group and two ethoxy groups attached to the same carbon atom. Its structure and properties are summarized below.

SMILES String: CCOC(OCC)C#N[1]

Table 1: Structural and Identification Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₂ | [2] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 6136-93-2 | [1] |

| InChI | 1S/C6H11NO2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3 | [2] |

| InChIKey | UDELMRIGXNCYLU-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Clear, colorless liquid/oil | [2] |

| Assay | 97% | [1] |

| Density | 0.929 g/mL at 25 °C | [1] |

| Boiling Point | 167.7 °C at 773 mmHg | [1] |

| Melting Point | -19 to -18 °C | [1] |

| Flash Point | 49 °C (120.2 °F) - closed cup |

| Refractive Index | n20/D 1.400 |[1] |

Table 3: Typical Bond Lengths and Angles (Theoretical) Since experimentally determined crystal structure data for this compound is not readily available, this table presents typical, generalized bond lengths and angles for the constituent functional groups.

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| C-C (ethyl) | 1.54 | O-C-C (ethyl) | 109.5 |

| C-H | 1.09 | H-C-H | 109.5 |

| C-O (ether) | 1.43 | C-O-C | 110 |

| C-C (acetal) | 1.52 | O-C-O | 109.5 |

| C≡N | 1.16 | C-C≡N | 180 |

Spectroscopic Data (Predicted)

While specific spectra are available through databases like SpectraBase[2], the following tables provide predicted data based on the molecule's structure, which is useful for preliminary identification.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Multiplicity | Approx. Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | Triplet | 1.25 |

| -O-CH₂- | Quartet | 3.70 |

| (EtO)₂-CH-CN | Singlet | 5.40 |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Approx. Chemical Shift (ppm) |

|---|---|

| -CH₃ | 15 |

| -O-CH₂- | 65 |

| (EtO)₂-CH-CN | 95 |

| -C≡N | 117 |

Table 6: Predicted Key IR Absorption Frequencies

| Functional Group | Vibration | Approx. Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2260-2240 (weak to medium) |

| C-O (ether) | Stretch | 1260-1000 (strong) |

| C-H (alkane) | Stretch | 3000-2850 (strong) |

Experimental Protocols

Plausible Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of an orthoester with hydrocyanic acid in the presence of an acidic catalyst. A more detailed, plausible procedure adapted from the synthesis of similar nitrile compounds is provided below.[3]

Reaction: (C₂H₅O)₃CH + HCN → (C₂H₅O)₂CHCN + C₂H₅OH

Materials:

-

Triethyl orthoformate

-

Anhydrous acetone

-

Sodium cyanide (or potassium cyanide)

-

Anhydrous magnesium sulfate or sodium sulfate

-

A weak acid catalyst (e.g., acetic acid)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium cyanide in a minimal amount of water.

-

Add a solution of triethyl orthoformate in anhydrous acetone to the flask.

-

Add a catalytic amount of acetic acid to the dropping funnel.

-

With vigorous stirring, add the acid catalyst dropwise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove any solid byproducts.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (acetone and diethyl ether) by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Note: This procedure involves highly toxic cyanide salts and the potential evolution of hydrogen cyanide gas. All steps must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Spectroscopic Analysis Protocol

Objective: To confirm the identity and purity of the synthesized this compound using NMR and IR spectroscopy.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts and coupling patterns to the predicted values in Table 4.

-

Compare the chemical shifts in the ¹³C NMR spectrum to the predicted values in Table 5.

-

-

IR Spectroscopy:

-

Obtain an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or a Diamond ATR accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and compare their positions to the predicted values in Table 6, paying close attention to the C≡N stretch, C-O ether stretch, and C-H alkane stretches.

-

Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis of this compound.

Caption: Molecular structure of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Core Chemical Reactions of Diethoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyacetonitrile, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds and as a precursor to unique functional groups. Its chemical reactivity, stemming from the interplay between the nitrile and the acetal moieties, allows for a range of transformations that are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Chemical Reactions

The principal chemical transformations of this compound include its synthesis, hydrolysis, reduction, and reactions with common organometallic reagents. Each of these reaction classes provides access to distinct molecular architectures, highlighting the compound's utility in synthetic strategies.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of glycolonitrile with triethyl orthoformate in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

| Parameter | Value |

| Reactants | |

| Glycolonitrile | 1.0 equivalent |

| Triethyl orthoformate | 1.2 equivalents |

| p-Toluenesulfonic acid | 0.05 equivalents |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4 hours |

| Work-up | 1. Neutralization with sodium ethoxide2. Filtration3. Distillation under reduced pressure |

| Yield | 85-95% |

Procedure:

A solution of glycolonitrile in ethanol is treated with triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction is neutralized with a solution of sodium ethoxide in ethanol. The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.

Diagram of this compound Synthesis

The Enigmatic Reactivity of the Nitrile Group in Diethoxyacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxyacetonitrile, a versatile building block in organic synthesis, possesses a unique reactivity profile centered around its nitrile functionality. The presence of the geminal diethoxy group significantly influences the electronic and steric environment of the cyano group, modulating its susceptibility to a range of chemical transformations. This in-depth technical guide explores the core reactivity of the nitrile group in this compound, providing a comprehensive overview of its key reactions, including hydrolysis, reduction, and cycloaddition. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable synthetic intermediate.

Introduction

This compound, with the chemical formula (C₂H₅O)₂CHCN, is a stable and readily available organic compound. Its structure features a nitrile group attached to a carbon atom bearing two ethoxy groups, forming a diethyl acetal. This unique structural arrangement imparts a distinct chemical character to the nitrile group, making it a valuable precursor in the synthesis of a variety of organic molecules, particularly heterocyclic compounds such as imidazoles.[1][2][3][4][5] Understanding the factors that govern the reactivity of the nitrile group in this specific context is crucial for its strategic application in complex synthetic pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 6136-93-2 | |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | |

| Boiling Point | 167.7 °C / 773 mmHg | |

| Density | 0.929 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4 |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

| Spectroscopy | Key Features |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns.[6] |

| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet) and the methine proton. |

| ¹³C NMR | Resonances for the nitrile carbon, the acetal carbon, and the ethoxy carbons. |

| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration. |

Reactivity of the Nitrile Group

The reactivity of the nitrile group in this compound is a focal point of its synthetic utility. The adjacent diethoxy groups exert significant electronic and steric effects that modulate its behavior in various chemical transformations.

Electronic and Steric Effects

The two electron-donating ethoxy groups at the α-position influence the electron density of the nitrile group through inductive effects. This can affect the electrophilicity of the nitrile carbon and the nucleophilicity of the nitrogen atom. Sterically, the bulky diethoxy group can hinder the approach of reagents to the nitrile functionality, influencing reaction rates and, in some cases, the stereochemical outcome of reactions.

Caption: Influence of the diethoxy group on the nitrile functionality.

Hydrolysis

Experimental Protocol: General Procedure for Acid-Catalyzed Nitrile Hydrolysis

-

Materials: this compound, concentrated sulfuric or hydrochloric acid, water, reflux apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an appropriate aqueous acidic solution (e.g., 50% H₂SO₄).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., NaOH solution) in an ice bath.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or recrystallization.

-

Note: This is a general procedure and may require optimization for this compound.

Reduction

The nitrile group of this compound can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8][9] This transformation is valuable for introducing an aminoethyl functionality into a molecule.

Experimental Protocol: Reduction of this compound with Lithium Aluminum Hydride

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), reflux apparatus, equipment for inert atmosphere reactions.

-

Procedure (under an inert atmosphere, e.g., nitrogen or argon):

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again water, while cooling the flask in an ice bath.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting amine by distillation under reduced pressure.

-

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. It reacts violently with water. All operations should be carried out in a well-ventilated fume hood under anhydrous conditions.

References

- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. spectrabase.com [spectrabase.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. davuniversity.org [davuniversity.org]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

Diethoxyacetonitrile as a 2,2-dialkoxyalkanenitrile derivative

Diethoxyacetonitrile: A Technical Guide for Researchers

An In-depth Whitepaper on a Versatile 2,2-Dialkoxyalkanenitrile Derivative

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the 2,2-dialkoxyalkanenitrile class of organic compounds, is a valuable building block in synthetic chemistry. Its unique structure, featuring a nitrile group and a geminal diethoxy acetal, provides a versatile platform for constructing more complex molecular architectures, particularly heterocyclic systems relevant to medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key reactions, and applications, with a focus on its potential in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in experimental settings. The data has been compiled from various sources for easy reference.

Chemical Identifiers and Physical Properties

The following table summarizes the key identifiers and physical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-Diethoxyacetonitrile | [1] |

| CAS Number | 6136-93-2 | [2][3] |

| Molecular Formula | C₆H₁₁NO₂ | [3] |

| Molecular Weight | 129.16 g/mol | [2][3] |

| Appearance | Liquid, Clear, colorless oil | [1] |

| Density | 0.929 g/mL at 25 °C | [2] |

| Boiling Point | 167.7 °C at 773 mmHg | [2] |

| Melting Point | -19 to -18 °C | [2] |

| Refractive Index (n20/D) | 1.4 | [2] |

| InChI Key | UDELMRIGXNCYLU-UHFFFAOYSA-N | [2] |

| SMILES String | CCOC(OCC)C#N | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Data Summary | Reference(s) |

| Mass Spectrometry (GC-MS) | Exact Mass: 129.078979 g/mol . A full spectrum is available via the SpectraBase database. | [1] |

Synthesis and Experimental Protocols

General Synthesis

This compound is typically synthesized through the reaction of an orthoester with hydrocyanic acid in the presence of an acidic catalyst.[4] This method provides a direct route to the acetal-protected nitrile.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following is a representative protocol based on the general method described in the literature.[4] Researchers should consult specific literature and perform appropriate risk assessments before conducting this experiment, especially given the use of highly toxic hydrocyanic acid.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, add triethyl orthoformate (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable anhydrous solvent like diethyl ether.

-

Addition of Reactant: Cool the mixture to 0 °C in an ice bath. Add a solution of hydrocyanic acid (1.1 eq) in diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

This compound serves as a precursor for various organic molecules, leveraging the reactivity of its nitrile group and the stability of the acetal.

Houben-Hoesch Reaction

This compound can participate in the Houben-Hoesch reaction, an effective method for synthesizing aryl ketones. For instance, its reaction with 1,2,4-trimethoxybenzene yields tris(2,4,5-trimethoxyphenyl)methane.

Caption: Houben-Hoesch reaction with this compound.

Anionic Cycloaddition for Imidazole Synthesis

A significant application of this compound is in the synthesis of heterocyclic compounds. It can be used to prepare methyl 5-diethoxymethylimidazole-4-carboxylate through an anionic cycloaddition reaction with methyl isocyanoacetate.[4] This imidazole derivative is a potential precursor for various other imidazole-based compounds.[2]

Caption: Anionic cycloaddition for imidazole synthesis.

Detailed Experimental Protocol: Anionic Cycloaddition

The following is a representative protocol for the synthesis of methyl 5-diethoxymethylimidazole-4-carboxylate.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and methyl isocyanoacetate (1.0 eq) in anhydrous methanol.

-

Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution in portions while stirring at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield the pure imidazole product.

Role in Drug Development and Medicinal Chemistry

The nitrile functional group is a cornerstone in medicinal chemistry, often utilized as a building block for more complex, biologically active moieties.[5][6]

Precursor to Bioisosteres

The nitrile group of this compound can be converted into a tetrazole ring. Tetrazoles are widely recognized as bioisosteres for carboxylic acids in drug design, often improving the pharmacokinetic profile (e.g., metabolic stability, membrane permeability) of a lead compound.[7][8] This makes this compound a valuable starting material for creating novel drug-like molecules.[7]

Caption: Role of the nitrile group as a precursor to tetrazole bioisosteres.

Role of Nitriles in the Pharmaceutical Industry

Beyond specific reactions, the broader class of nitriles (with acetonitrile being a prime example) is indispensable in the pharmaceutical industry.[6] They are used as:

-

Solvents: For reactions and crystallization processes due to their ability to dissolve a wide range of compounds.[5][6]

-

Reagents: As a source of carbon and nitrogen in the synthesis of Active Pharmaceutical Ingredients (APIs).[5]

-

Analytical Chemistry: Acetonitrile is a common mobile phase in High-Performance Liquid Chromatography (HPLC) for the purification and quality control of drug products.[5]

Safety and Handling

Proper handling of this compound is critical due to its potential hazards.

| Hazard Category | GHS Information | Precautionary Measures | Reference(s) |

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | P210, P233, P280, P301+P312, P303+P361+P353, P304+P340+P312 | |

| Signal Word | Warning | - | |

| Hazard Statements | H226: Flammable liquid and vapor.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | Avoid breathing vapors/mist. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Keep away from heat/sparks. | [9] |

| Flash Point | 49 °C (120.2 °F) - closed cup | Store in a cool, well-ventilated place. Keep container tightly closed. | [2] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 dust mask (US) or type ABEK (EN14387) respirator filter. | Ensure appropriate PPE is worn at all times when handling the chemical. | [2] |

Conclusion

This compound is a functionally rich and synthetically useful 2,2-dialkoxyalkanenitrile derivative. Its value extends from being a stable, protected nitrile to a versatile precursor for important heterocyclic systems like imidazoles and as a potential starting point for bioisosteric modifications in drug discovery programs. The combination of its straightforward synthesis and diverse reactivity makes it a compound of significant interest for researchers in synthetic organic chemistry and drug development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound 97 6136-93-2 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. silvarigroup.com [silvarigroup.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The synthesis of the imidazole ring is a critical step in the development of new therapeutic agents. This document provides detailed application notes and protocols for the preparation of imidazole derivatives, with a special focus on the use of diethoxyacetonitrile and a comparative overview of other established synthetic routes.

Application of this compound in Imidazole Synthesis

This compound is a versatile reagent that can be employed in the synthesis of specific imidazole derivatives. While not a universally common starting material for the imidazole core, it serves as a valuable synthon in certain contexts, particularly through cycloaddition reactions.

Synthesis of Methyl 5-(diethoxymethyl)imidazole-4-carboxylate

This compound is used in the preparation of methyl 5-(diethoxymethyl)imidazole-4-carboxylate. This transformation proceeds via an anionic cycloaddition reaction with methyl isocyanoacetate. The this compound acts as the electrophilic component that reacts with the nucleophilic isocyanoacetate.

Reaction Scheme:

Caption: Anionic cycloaddition of this compound.

Protocol:

-

Reaction Setup: To a stirred solution of methyl isocyanoacetate (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon), add a suitable base (e.g., NaH, K₂CO₃, 1.1 eq.) portion-wise at 0 °C.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the isocyanoacetate anion.

-

Addition of this compound: Slowly add a solution of this compound (1.0 eq.) in the same dry solvent to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired imidazole derivative.

Established Methods for Imidazole Synthesis

Several well-established methods are routinely used for the synthesis of substituted imidazoles. These methods offer versatility in accessing a wide range of derivatives.

Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from an ammonium salt) to form a trisubstituted imidazole.

General Reaction Scheme:

Caption: Debus-Radziszewski imidazole synthesis workflow.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq.), benzaldehyde (1.0 eq.), and ammonium acetate (10-15 eq.).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Reflux: Heat the reaction mixture to reflux (approx. 118 °C) for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield pure 2,4,5-triphenyl-1H-imidazole.

Data Summary for Debus-Radziszewski Synthesis:

| Dicarbonyl | Aldehyde | Ammonia Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzil | Benzaldehyde | NH₄OAc | Acetic Acid | Reflux | 1-2 | 85-95 |

| Glyoxal | Formaldehyde | NH₃ | Water/Dioxane | 100 | 4 | 50-60 |

| Anisil | 4-Chlorobenzaldehyde | NH₄OAc | Acetic Acid | Reflux | 3 | ~90 |

Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful method for synthesizing 1,4,5-trisubstituted imidazoles from tosylmethylisocyanide (TosMIC) and an aldimine (formed in situ from an aldehyde and a primary amine).

Reaction Mechanism:

Caption: Van Leusen imidazole synthesis mechanism.

Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-4-tosyl-1H-imidazole

-

Reaction Setup: To a solution of benzylamine (1.1 eq.) and benzaldehyde (1.0 eq.) in methanol or ethanol, add tosylmethylisocyanide (TosMIC) (1.0 eq.).

-

Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) as the base.

-

Reaction: Stir the mixture at room temperature or gentle reflux (50-60 °C) for 2-12 hours. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired imidazole.

Data Summary for Van Leusen Synthesis:

| Aldehyde | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Benzylamine | Methanol | K₂CO₃ | Reflux | 4 | 70-85 |

| 4-Nitrobenzaldehyde | Aniline | Ethanol | K₂CO₃ | RT | 12 | 65-80 |

| Furfural | Cyclohexylamine | Methanol | NaCN | RT | 6 | 75-90 |

Safety and Handling

-

This compound: Handle in a well-ventilated fume hood. It is combustible and may be harmful if swallowed or inhaled. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Isocyanides (TosMIC, Methyl Isocyanoacetate): Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a certified chemical fume hood.

-

Bases (NaH, K₂CO₃): Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere. Potassium carbonate is an irritant.

-

Solvents (THF, DMF, Acetic Acid): These solvents are flammable and/or irritants. Avoid inhalation and skin contact.

Conclusion

The synthesis of imidazole derivatives can be achieved through various strategic approaches. While this compound offers a pathway to specific substituted imidazoles via cycloaddition, its application is not as broadly documented as classical methods. The Debus-Radziszewski and Van Leusen syntheses remain highly versatile and reliable methods for generating a diverse library of imidazole-containing compounds, which is essential for research and drug development. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Application Notes and Protocols for Anionic Cycloaddition with Diethoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the anionic cycloaddition reaction between diethoxyacetonitrile and methyl isocyanoacetate. This reaction is a powerful tool for the synthesis of substituted imidazole derivatives, which are key structural motifs in many pharmaceutical compounds. The protocol is based on the principles of the Van Leusen imidazole synthesis, a well-established method for the formation of the imidazole ring.

Introduction

This compound serves as a versatile C2-synthon in organic synthesis. When treated with a strong base, the α-proton can be abstracted to form a stabilized nitrile anion. This anion can then act as a nucleophile in various reactions, including cycloadditions. The reaction with an isocyanoacetate, such as methyl isocyanoacetate, proceeds via a base-mediated [3+2] cycloaddition to furnish a highly functionalized imidazole. The resulting product, methyl 5-(diethoxymethyl)imidazole-4-carboxylate, is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery and development where the imidazole scaffold is a privileged structure.

Reaction Principle

The core of this protocol is the base-catalyzed reaction between this compound and methyl isocyanoacetate. The reaction is initiated by the deprotonation of this compound at the carbon alpha to the nitrile group, forming a nitrile anion. This anion then undergoes a nucleophilic attack on the isocyanide carbon of methyl isocyanoacetate. A subsequent series of intramolecular cyclization and rearrangement steps, followed by elimination, leads to the formation of the aromatic imidazole ring.

Experimental Data

The following table summarizes the key reactants and expected product for the described protocol.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |

| This compound | C6H11NO2 | 129.16 | Reactant | 1.0 |

| Methyl Isocyanoacetate | C4H5NO2 | 99.09 | Reactant | 1.0 |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | Base | 1.5 |

| Dimethylformamide (DMF) | C3H7NO | 73.09 | Solvent | - |

| Methyl 5-(diethoxymethyl)imidazole-4-carboxylate | C10H16N2O4 | 228.25 | Product | 1.0 (theoretical) |

Detailed Experimental Protocol

Synthesis of Methyl 5-(diethoxymethyl)imidazole-4-carboxylate

This protocol details the procedure for the anionic cycloaddition of this compound with methyl isocyanoacetate to yield methyl 5-(diethoxymethyl)imidazole-4-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Methyl isocyanoacetate (1.0 eq)

-

Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Solvent and Reactants: Add anhydrous DMF to the flask, followed by this compound (1.0 eq). Stir the suspension for 10 minutes at room temperature.

-

Initiation of Reaction: Add methyl isocyanoacetate (1.0 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure methyl 5-(diethoxymethyl)imidazole-4-carboxylate.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound and methyl isocyanoacetate are harmful if swallowed, inhaled, or in contact with skin.

-

DMF is a skin and eye irritant and can be absorbed through the skin.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the anionic cycloaddition of this compound with methyl isocyanoacetate.

Caption: Proposed mechanism of imidazole synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol.

Caption: Experimental workflow for imidazole synthesis.

Application in Drug Development

The imidazole core is a common feature in many marketed drugs due to its ability to engage in various biological interactions. The described protocol provides access to a functionalized imidazole that can be further elaborated into a library of potential drug candidates.

Caption: Drug development workflow.

Application Notes: The Houben-Hoesch Reaction with Diethoxyacetonitrile - An Unexpected Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Houben-Hoesch reaction is a well-established method for the synthesis of aryl ketones, proceeding via an electrophilic aromatic substitution of an electron-rich arene with a nitrile in the presence of a Lewis acid and hydrogen chloride.[1][2] This reaction offers a valuable route to polyhydroxy- and polyalkoxyacetophenones, which are important intermediates in the synthesis of natural products and pharmaceuticals.[3] While a variety of nitriles can be employed, the use of α-substituted nitriles can lead to complex and sometimes unexpected outcomes. This document details the specific case of using diethoxyacetonitrile in the Houben-Hoesch reaction, highlighting a significant deviation from the expected acylation pathway.

The Challenge of this compound: An Anomalous Reaction